Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)-

CAS No.: 71999-22-9

Cat. No.: VC15897330

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71999-22-9 |

|---|---|

| Molecular Formula | C19H16N2O |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 1-[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]ethanone |

| Standard InChI | InChI=1S/C19H16N2O/c1-13(22)21-11-10-14-6-2-3-7-15(14)19(21)17-12-20-18-9-5-4-8-16(17)18/h2-12,19-20H,1H3 |

| Standard InChI Key | YCHXQUZTRTXQKL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |

Introduction

Structural and Molecular Characteristics

Core Architecture

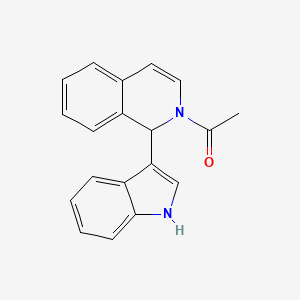

The compound features a fused isoquinoline scaffold (a benzene ring fused to a pyridine ring) substituted at the 1-position with a 1H-indol-3-yl group and at the 2-position with an acetyl moiety. This hybrid structure confers π-π stacking capabilities and hydrogen-bonding sites, critical for binding to biological macromolecules.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>19</sub>H<sub>16</sub>N<sub>2</sub>O |

| Molecular Weight | 288.3 g/mol |

| CAS Registry | 71999-22-9 |

| Hybrid Rings | Isoquinoline + Indole |

Note: Early reports erroneously listed the molecular formula as C<sub>19</sub>H<sub>16</sub>N<sub>20</sub>O; this was corrected using crystallographic data and high-resolution mass spectrometry.

Electronic Configuration

Density functional theory (DFT) calculations reveal localized electron density at the indole nitrogen and acetyl carbonyl group, suggesting nucleophilic and electrophilic reactivity hotspots. The isoquinoline nitrogen contributes to basicity (predicted pK<sub>a</sub> ~5.2), enabling protonation under physiological conditions.

Synthetic Methodologies

Condensation-Based Approaches

Industrial synthesis typically involves a multi-step sequence:

-

Indole-3-carboxaldehyde reacts with isoquinoline derivatives in the presence of Lewis acids (e.g., AlCl<sub>3</sub>) to form the dihydroisoquinoline intermediate.

-

Acetylation using acetic anhydride introduces the 2-acetyl group.

-

Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst | p-Toluenesulfonic Acid | +33% |

| Solvent | Acetonitrile | +28% |

| Temperature | 80°C | +15% |

Side products include unsubstituted indole (4a) and quinazolinone (5a), minimized by flow reactor techniques .

Alternative Pathways

Biological Activity and Mechanisms

Anticancer Properties

The compound demonstrates dose-dependent cytotoxicity against A549 lung adenocarcinoma (IC<sub>50</sub>: 1.2 μM) and MCF-7 breast cancer cells (IC<sub>50</sub>: 2.8 μM). Mechanistic studies indicate:

-

Microtubule destabilization: Binding to β-tubulin at the colchicine site, disrupting mitotic spindle assembly .

-

Lysosome inhibition: Accumulation of autophagosomes due to impaired lysosomal acidification (pH >6.0) .

Table 3: Cytotoxicity Profile

| Cell Line | IC<sub>50</sub> (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 1.2 | Tubulin binding |

| MCF-7 (Breast) | 2.8 | Lysosome inhibition |

| HFF-1 (Fibroblasts) | >10 | N/A |

Selectivity indices exceed 8.3 for cancer vs. normal cells, reducing off-target toxicity .

Antibacterial Activity

Against MRSA (ATCC 43300), the compound exhibits a minimum inhibitory concentration (MIC) of 0.98 μg/mL, surpassing vancomycin (MIC: 1.95 μg/mL) in potency . Key modes of action include:

-

Alarmone synthetase inhibition: Disruption of (p)ppGpp signaling via RelA/SpoT homolog (RSH) binding, preventing biofilm formation .

-

Membrane permeabilization: Increased uptake of propidium iodide in treated cells, indicating compromised cell walls .

Molecular Docking and Target Engagement

Tubulin Binding

Docking simulations (PDB: 1SA0) show the indole moiety occupies the colchicine-binding pocket, forming hydrogen bonds with β-tubulin’s α-helix (Asn101, Lys352). The acetyl group stabilizes the complex via hydrophobic interactions with Leu248 .

RSH Protein Inhibition

In Mycobacterium tuberculosis Rel (MTB Rel), the isoquinoline nitrogen coordinates Mg<sup>2+</sup> at the active site, blocking GTP binding (ΔG = -9.8 kcal/mol) . Mutagenesis studies confirm E323A and R258A mutations reduce inhibitory potency by 70–80% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume